

Application Note: Quantification of Vitamin K1 in Human Serum by LC-MS/MS

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Compound of Interest

Compound Name: Vitamin K1-d3

Cat. No.: B12364048

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vitamin K1 (phylloquinone) in human serum. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE). Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical research and various drug development applications.

Introduction

Vitamin K1 is a fat-soluble vitamin essential for the synthesis of several blood coagulation factors.[1] Its quantification in biological matrices is crucial for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies.[2][3][4] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed. [2][5] This method overcomes the challenges associated with the hydrophobic nature of Vitamin K1 and its low physiological concentrations.[6]

Experimental

Materials and Reagents

- Vitamin K1 certified reference material
- Vitamin K1-d7 (internal standard)
- LC-MS/MS grade methanol, acetonitrile, isopropanol, and water
- Formic acid and ammonium formate
- Human serum (drug-free)
- Solid-phase extraction (SPE) cartridges

Instrumentation

- Shimadzu LC-30AD system or equivalent
- Shimadzu MS-8060 triple quadrupole mass spectrometer or equivalent[5]
- ZORBAX SB-C18 column (50 mm × 2.1 mm, 1.8 µm) or equivalent[5]

Sample Preparation

A simple and efficient sample preparation procedure is critical for accurate quantification. The following protocol combines protein precipitation with solid-phase extraction to remove interferences and enrich the analyte.[2][7]

- To 200 µL of serum, add 600 µL of ethanol containing the internal standard (Vitamin K1-d7). [8]
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 x g for 5 minutes.
- Load the supernatant onto a pre-conditioned SPE cartridge.
- Wash the cartridge with a methanol/water solution.
- Elute the analyte with an appropriate organic solvent.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Vitamin K1.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm[5]
Mobile Phase A	Water with 0.01% formic acid[5]
Mobile Phase B	Methanol with 0.01% formic acid and 2.5 mmol/L ammonium formate[5]
Flow Rate	0.2 mL/min[5]
Gradient	0-2 min, 70% B; 2-14 min, 70-98% B; 14-14.1 min, 98-70% B; 14.1-15 min, 70% B[5]
Injection Volume	2 µL[5]
Column Temperature	40 °C[5]

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	1.2 kV[8]
Source Temperature	150 °C[8]
Desolvation Temperature	650 °C[6]
MRM Transitions	Vitamin K1: Precursor Ion > Product Ion Vitamin K1-d7: Precursor Ion > Product Ion

Results and Discussion

The developed LC-MS/MS method was validated for its linearity, sensitivity, precision, and accuracy.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 0.1 to 10 ng/mL, with a coefficient of determination (R^2) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 0.05 ng/mL, allowing for the reliable measurement of endogenous Vitamin K1 levels in serum.

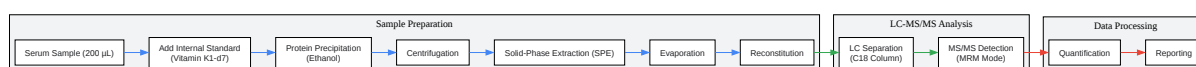
Table 3: Quantitative Data Summary

Parameter	Result
Linearity Range	0.1 - 10 ng/mL[7]
Correlation Coefficient (R^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.05 ng/mL
Intra-day Precision (%CV)	< 5%
Inter-day Precision (%CV)	< 10%
Accuracy (% Recovery)	85 - 115%

Precision and Accuracy

The intra- and inter-day precision were evaluated at three different concentration levels (low, medium, and high). The coefficient of variation (%CV) was found to be less than 5% for intra-day precision and less than 10% for inter-day precision, indicating good reproducibility. The accuracy of the method was assessed by spike-and-recovery experiments, with recovery values ranging from 85% to 115%.

Experimental Workflow



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